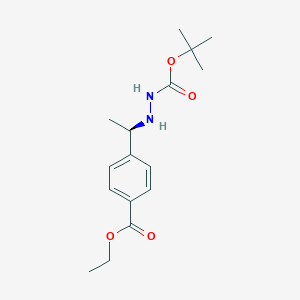

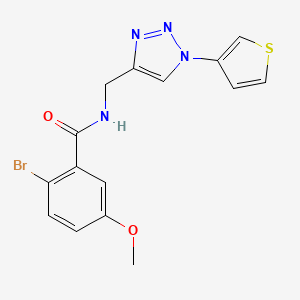

![molecular formula C17H19N5O2 B2361706 N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine CAS No. 374677-28-8](/img/structure/B2361706.png)

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

Vue d'ensemble

Description

“N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine” is a chemical compound with the molecular formula C17H19N5O2 . It is a member of pyridines and a member of piperazines.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H19N5O2 . The molecular weight is 325.373 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.373 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Applications De Recherche Scientifique

Radiolabeled Antagonist for PET Studies

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine has been utilized as a radiolabeled antagonist, specifically [18F]p-MPPF, for studying serotonin (5-HT1A) receptors using positron emission tomography (PET). This compound aids in the research of serotonergic neurotransmission, providing insights into the chemistry, radiochemistry, and toxicity of such antagonists. Animal and human data obtained through PET imaging contribute significantly to understanding the neurobiological aspects of serotonin receptors (Plenevaux et al., 2000).

Synthesis of Heterocyclic Compounds

This chemical is also important in the synthesis of heterocyclic compounds. Efficient and straightforward synthesis methods have been developed, including the formation of N-fused heterocyclic compounds. This synthesis involves a cascade reaction utilizing various starting materials, showcasing its flexibility and adaptability in organic synthesis (Hosseini & Bayat, 2019).

Structural Analysis of Metal Complexes

In the field of coordination chemistry, the piperazine derivative, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, has been studied for its ability to form complexes with metals like Ni(II), Zn(II), and Cd(II). These studies provide valuable insights into the structural and electronic properties of such complexes, which are important in various applications including catalysis and material science (Prakash et al., 2014).

Novel Carbonylation Reactions

Research has also been conducted on novel carbonylation reactions involving N-(2-pyridinyl)piperazines. These studies are significant in organic chemistry, particularly in the synthesis of complex organic molecules. The reaction conditions and the nature of substituents play a crucial role in these carbonylation reactions (Ishii et al., 1997).

Brain Studies in Alzheimer's Disease

Lastly, the compound's derivatives have been used in brain studies of Alzheimer's disease patients, particularly for quantifying serotonin 1A (5-HT1A) receptor densities. This research is crucial for understanding the neurodegenerative processes in Alzheimer's and developing potential therapeutic strategies (Kepe et al., 2006).

Propriétés

IUPAC Name |

(Z)-1-(4-nitrophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-14(15-5-7-16(8-6-15)22(23)24)19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCSRGFPAOMMAE-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/N1CCN(CC1)C2=CC=CC=N2)/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

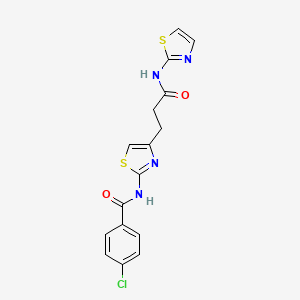

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)

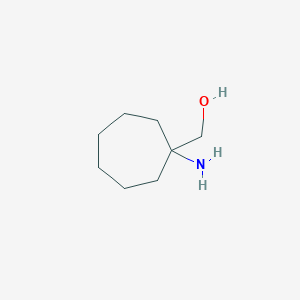

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)

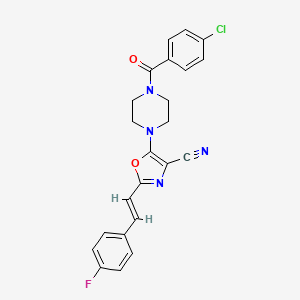

![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)